molecular formula C14H21N3O2 B12230130 6-cyclobutyl-N-[(1,4-dioxan-2-yl)methyl]-N-methylpyrimidin-4-amine

6-cyclobutyl-N-[(1,4-dioxan-2-yl)methyl]-N-methylpyrimidin-4-amine

Cat. No.: B12230130
M. Wt: 263.34 g/mol
InChI Key: PYTBVQYFDSSSAC-UHFFFAOYSA-N
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Description

6-cyclobutyl-N-[(1,4-dioxan-2-yl)methyl]-N-methylpyrimidin-4-amine is a complex organic compound characterized by a cyclobutyl group, a dioxane ring, and a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclobutyl-N-[(1,4-dioxan-2-yl)methyl]-N-methylpyrimidin-4-amine typically involves multiple steps. One common method includes the formation of the pyrimidine core followed by the introduction of the cyclobutyl and dioxane groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

6-cyclobutyl-N-[(1,4-dioxan-2-yl)methyl]-N-methylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

6-cyclobutyl-N-[(1,4-dioxan-2-yl)methyl]-N-methylpyrimidin-4-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studies related to enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications due to its unique structural properties.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-cyclobutyl-N-[(1,4-dioxan-2-yl)methyl]-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutylpyrimidines: These compounds share the cyclobutyl and pyrimidine core but lack the dioxane ring.

    Dioxane-containing pyrimidines: These compounds have the dioxane ring and pyrimidine core but may have different substituents.

Uniqueness

6-cyclobutyl-N-[(1,4-dioxan-2-yl)methyl]-N-methylpyrimidin-4-amine is unique due to the combination of its cyclobutyl, dioxane, and pyrimidine groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C14H21N3O2

Molecular Weight

263.34 g/mol

IUPAC Name

6-cyclobutyl-N-(1,4-dioxan-2-ylmethyl)-N-methylpyrimidin-4-amine

InChI

InChI=1S/C14H21N3O2/c1-17(8-12-9-18-5-6-19-12)14-7-13(15-10-16-14)11-3-2-4-11/h7,10-12H,2-6,8-9H2,1H3

InChI Key

PYTBVQYFDSSSAC-UHFFFAOYSA-N

Canonical SMILES

CN(CC1COCCO1)C2=NC=NC(=C2)C3CCC3

Origin of Product

United States

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